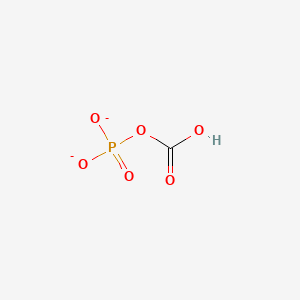

Carboxyphosphate

Descripción

Propiedades

Número CAS |

75847-65-3 |

|---|---|

Fórmula molecular |

CHO6P-2 |

Peso molecular |

139.99 g/mol |

Nombre IUPAC |

carboxy phosphate |

InChI |

InChI=1S/CH3O6P/c2-1(3)7-8(4,5)6/h(H,2,3)(H2,4,5,6)/p-2 |

Clave InChI |

LQQCGEGRINLHDP-UHFFFAOYSA-L |

SMILES |

C(=O)(O)OP(=O)([O-])[O-] |

SMILES canónico |

C(=O)(O)OP(=O)([O-])[O-] |

Sinónimos |

carbonic acid, monoanhydride with phosphoric acid, ion(2-) carbonic-phosphoric anhydride carboxy phosphate carboxyphosphate |

Origen del producto |

United States |

Foundational & Exploratory

"Carboxyphosphate in origin of life research"

An In-depth Technical Guide on the Role of Acyl Phosphates and Other High-Energy Phosphorylating Agents in the Origin of Life

Issued: December 18, 2025 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phosphorylation of simple organic molecules is a cornerstone of modern biochemistry and is considered a critical step in the origin of life. This process, which forms the backbone of nucleic acids and is central to energy metabolism through molecules like ATP, faced significant hurdles on the prebiotic Earth, primarily due to the thermodynamic unfavorability of condensation reactions in aqueous environments. While research into the specific role of carboxyphosphate is limited, the broader class of acyl phosphates, including its close analogue carbamoyl (B1232498) phosphate (B84403), and other high-energy phosphorylating agents, represents a highly active and crucial area of investigation. This whitepaper provides a comprehensive technical overview of key prebiotic phosphorylating agents, detailing their synthesis, stability, and reactivity. It presents quantitative data in structured tables, outlines experimental protocols, and visualizes reaction pathways and workflows to offer a detailed guide for researchers in the field.

Introduction: The Prebiotic "Phosphorus Problem"

Life's fundamental processes are inextricably linked to phosphorus. It forms the phosphodiester bonds that create the backbone of DNA and RNA, is a key component of phospholipids (B1166683) that make up cell membranes, and drives metabolism through high-energy phosphate bonds in molecules like Adenosine (B11128) Triphosphate (ATP).[1] A central challenge in origin of life research, often termed the "phosphorus problem," is understanding how inorganic phosphate, likely present on the early Earth as sparingly soluble minerals like apatite, could have been incorporated into organic molecules.[2]

Overcoming this challenge requires a prebiotically plausible mechanism to "activate" phosphate, making it a better phosphorylating agent. This has led to the investigation of various high-energy phosphorus compounds that could have formed under primitive Earth conditions and subsequently phosphorylated the building blocks of life, such as nucleosides, amino acids, and lipids.[3]

High-Energy Phosphorylating Agents in Prebiotic Chemistry

Several classes of molecules have been identified as potent, prebiotically plausible phosphorylating agents. These molecules are characterized by their "high-energy" bonds (e.g., phosphoanhydride bonds) which, upon cleavage, release sufficient free energy to drive phosphorylation reactions.

Acyl Phosphates: Carbamoyl Phosphate and Acetyl Phosphate

Acyl phosphates are mixed anhydrides of a carboxylic acid and phosphoric acid. They are highly reactive acyl group donors and are considered potent activated biochemicals.[4][5]

Carbamoyl phosphate is a key intermediate in modern biosynthesis, involved in the urea (B33335) cycle and pyrimidine (B1678525) synthesis.[6][7] Its potential as a prebiotic reagent is significant, as it can act as both a carbamoylating and a phosphorylating agent.[8]

-

Prebiotic Synthesis: CP can be formed from the reaction of cyanate (B1221674) with dihydrogen phosphate.[4][7] Another potential photochemical route involves the reaction of inorganic phosphate with ferricyanide (B76249) in the presence of visible light.[1]

-

Stability and Reactivity: CP is relatively unstable in aqueous solutions. At ambient conditions, it transforms into cyanate and carbamate/hydrogenocarbonate within hours.[8][9] Its uncatalyzed hydrolysis half-life is approximately 40 minutes at pH 7.2 and 37°C.[10] In the presence of ammonia (B1221849), decomposition is faster and yields urea.[9] This instability suggests that while CP could have been a transient activating agent, its substitutes like cyanate or urea, which are more inert to hydrolysis, may have played a more significant role.[8][9]

Acetyl phosphate is another biologically relevant acyl phosphate that serves as an intermediate between thioester and phosphate metabolism.[11][12]

-

Prebiotic Synthesis: AcP can be synthesized in water from the reaction of thioacetate (B1230152) with inorganic phosphate under ambient conditions.[11] A photochemical pathway involving the oxidation of thioacetic acid has also been demonstrated.[1][4]

-

Stability and Reactivity: AcP is stable over hours in aqueous solution, with its stability dependent on pH, temperature, and cation presence, giving it a good balance between stability and reactivity.[11] It has been shown to phosphorylate ADP to ATP in water, as well as nucleoside precursors like ribose and adenosine, albeit at modest yields (~2%).[11] This makes AcP a plausible primordial energy currency, bridging the gap between prebiotic geochemistry and the emergence of monomer biochemistry.[11]

Diamidophosphate (B1260613) (DAP)

Diamidophosphate (DAP) has emerged as a highly promising and versatile prebiotic phosphorylating agent. It is a nitrogenous derivative of phosphate.

-

Prebiotic Synthesis: DAP can be plausibly formed from the reaction of ammonia with trimetaphosphate (P3m), another key prebiotic molecule.[3]

-

Stability and Reactivity: A key advantage of DAP is its ability to efficiently phosphorylate a wide range of substrates—including nucleosides, amino acids, and lipid precursors—in aqueous solution or under paste-like conditions without requiring a separate condensing agent.[3][13] This versatility allows for the "one-pot" synthesis of oligonucleotides, peptides, and liposomes, suggesting a potential route to the co-evolution of informational, catalytic, and compartmentalized systems.[3] DAP-mediated reactions are significantly enhanced by wet-dry cycles and the presence of additives like urea or formamide, with phosphorylation yields reaching up to 90%.[14][15]

Trimetaphosphate (P3m)

Trimetaphosphate (P3m) is a cyclic polyphosphate that is considered a highly plausible prebiotic phosphorylating agent due to its potential formation in volcanic processes.[2][16]

-

Prebiotic Synthesis: Experiments simulating volcanic magma conditions have shown that volatile condensates can lead to the formation of water-soluble polyphosphates like P3m.[16]

-

Stability and Reactivity: P3m is effective in phosphorylating and promoting the polymerization of amino acids and nucleotides over a broad range of temperatures and pH values.[2][17] It can facilitate peptide synthesis in neutral, acidic, or alkaline aqueous solutions, even at ambient temperatures.[16] In the presence of metal ions like Ni(II), P3m can phosphorylate adenosine in wet-dry cycles to yield a variety of products, including 5'-ATP.[18]

Imidazole (B134444) Phosphate

Inspired by the role of histidine kinases in modern biology, imidazole phosphate has been investigated as a prebiotically plausible ATP analog.[19][20]

-

Prebiotic Synthesis: Imidazole phosphate can be formed under mild conditions (pH 7.3, 22°C) from a solution of cyanate, orthophosphate, and imidazole.[19]

-

Stability and Reactivity: Imidazole phosphate is kinetically stable against hydrolysis (t½ = 23.1 h at pH 7.0, 40.1°C) but thermodynamically activated.[10] While phosphate transfer does not occur efficiently in bulk solution, it proceeds readily in water-depleted "paste" conditions created by wet-dry cycles.[10][19] This system, especially when catalyzed by histidyl peptides, demonstrates a plausible prebiotic pathway for the continuous production of phosphorylated organic compounds.[19]

Data Presentation: Quantitative Comparison of Phosphorylating Agents

The following tables summarize key quantitative data for the discussed phosphorylating agents, compiled from various studies.

Table 1: Stability of Prebiotic Phosphorylating Agents

| Compound | Condition | Half-life (t½) | Reference(s) |

|---|---|---|---|

| Carbamoyl Phosphate | pH 7.2, 37°C, aqueous | 40 minutes | [10] |

| Imidazole Phosphate | pH 7.0, 40.1°C, aqueous | 23.1 hours | [10] |

| Acetyl Phosphate | pH, temp dependent | Stable over hours |[11] |

Table 2: Yields of Prebiotic Phosphorylation Reactions

| Phosphorylating Agent | Substrate | Product(s) | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| Acetyl Phosphate | ADP | ATP | 50°C, aqueous | Not specified | [11] |

| Acetyl Phosphate | Ribose / Adenosine | Ribose-5-P / AMP | Aqueous, varied pH | ~2% | [11] |

| Diamidophosphate (DAP) | Uridine | Oligouridylate (up to 4-mer) | Paste-like, RT, 30 days | ~80% (total P) | [3] |

| Diamidophosphate (DAP) | Nucleosides | 2',3'-cyclic phosphates, 5'-phosphates | Wet-dry cycles, 80°C, with additives | up to 90% | [14][15] |

| Diamidophosphate (DAP) | Glycine | Oligopeptides (up to 8-mer) | Aqueous | Quantitative P | [3] |

| Trimetaphosphate (P3m) | Adenosine | 5'-ATP, AMPs, 2',3'-cAMP | Wet-dry cycle (37°C, pH 7), Ni(II) catalyst | Not specified |[18] |

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental procedures are critical for the replication and advancement of origin of life research. Below are synthesized protocols for typical phosphorylation experiments based on published methodologies.

Protocol 1: DAP-Mediated Phosphorylation of Nucleosides in "Paste" Conditions

This protocol is based on the methodology for phosphorylating nucleosides and driving their oligomerization using DAP under low water activity.[3]

-

Reagent Preparation: Prepare stock solutions of the desired nucleoside (e.g., uridine), diamidophosphate (DAP), and any additives (e.g., imidazole) in deionized water.

-

Reaction Mixture: In a microcentrifuge tube, combine the nucleoside, DAP, and imidazole. A typical molar ratio might be 1:5:5 (Nucleoside:DAP:Imidazole).

-

Paste Formation: Add a minimal amount of water (e.g., a few microliters) to the solid mixture to form a thick, paste-like material.

-

Incubation: Seal the tube and incubate at room temperature for an extended period (e.g., 30 days).

-

Analysis: After incubation, dissolve the paste in a suitable buffer. Analyze the products using techniques such as High-Performance Liquid Chromatography (HPLC) and 31P Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the phosphorylated monomers and oligomers.

Protocol 2: Phosphorylation via Wet-Dry Cycles

This protocol describes a general method for driving phosphorylation reactions, applicable to agents like P3m, imidazole phosphate, and DAP, by simulating evaporative environments.[10][14][18]

-

Aqueous Solution Preparation: Prepare an aqueous solution containing the substrate (e.g., glycerol, adenosine), the phosphorylating agent (e.g., imidazole phosphate precursor mixture: sodium phosphate, potassium cyanate, imidazole), and any catalysts (e.g., histidyl peptides) at the desired pH (e.g., 7.3).[10]

-

Initial Incubation (Optional): Allow the solution to stand for a period (e.g., 24 hours) to permit the formation of the activated phosphorylating agent (e.g., imidazole phosphate).[10]

-

Drying Phase: Transfer the solution to an open container (e.g., a shallow dish or vial) and allow the solvent to evaporate completely under controlled temperature (e.g., 22°C or higher) over a period of time (e.g., 48 hours), resulting in a dry film or paste.[10]

-

Rehydration Phase: Rehydrate the dried material by adding a specific volume of deionized water.

-

Cycling: Repeat the drying and rehydration phases for a predetermined number of cycles.

-

Analysis: After the final cycle, dissolve the sample and analyze the products using appropriate analytical methods (e.g., NMR, HPLC, Mass Spectrometry).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual pathways and experimental flows in prebiotic phosphorylation research.

Caption: General pathway for prebiotic phosphorylation and polymerization.

Caption: "One-pot" systems chemistry enabled by Diamidophosphate (DAP).

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution [frontiersin.org]

- 3. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Prebiotic Chemistry and Early Life Chose Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetyl phosphate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enhancing Prebiotic Phosphorylation and Modulating the Regioselectivity of Nucleosides with Diamidophosphate† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trimetaphosphate Activates Prebiotic Peptide Synthesis across a Wide Range of Temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Prebiotic Precursor to Life’s Phosphate Transfer System with an ATP Analog and Histidyl Peptide Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Prebiotic Precursor to Life's Phosphate Transfer System with an ATP Analog and Histidyl Peptide Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

Prebiotic Synthesis of Carboxyphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyphosphates, as highly reactive acylating and phosphorylating agents, are considered pivotal intermediates in the origin of life, potentially bridging simple carboxylic acids and phosphate (B84403) with the more complex chemistry of peptides and nucleotides. This technical guide provides an in-depth exploration of the plausible prebiotic synthesis of carboxyphosphates. It details experimental protocols for their formation from various precursors under simulated early Earth conditions, presents quantitative data on reaction yields and kinetics, and discusses their stability. Furthermore, this document illustrates the central role of carboxyphosphates in prebiotic reaction networks through detailed signaling pathway and experimental workflow diagrams, offering a comprehensive resource for researchers in abiogenesis and drug development.

Introduction

The phosphorylation of biomolecules is a cornerstone of modern biochemistry, essential for energy transduction, signaling, and the synthesis of macromolecules. In the prebiotic world, the formation of phosphorylated species from simple precursors was a critical step towards the emergence of life. Carboxyphosphates, mixed anhydrides of carboxylic and phosphoric acids, are high-energy intermediates that have been implicated in the prebiotic synthesis of peptides and nucleotides.[1][2] Their transient nature makes them potent activating agents, capable of driving reactions that are otherwise thermodynamically unfavorable in an aqueous environment.[3] This guide focuses on the abiotic synthesis of these crucial molecules, providing a technical overview of the current state of research.

Plausible Prebiotic Synthesis Pathways for Carboxyphosphate

Several pathways for the prebiotic synthesis of carboxyphosphates have been proposed and experimentally investigated. These routes typically involve the reaction of a carboxylic acid with a phosphate source in the presence of a condensing or activating agent.

Synthesis from Thioacetates and Phosphate

One of the most plausible routes involves the reaction of thioacetate (B1230152) with inorganic phosphate.[4] Thioesters are considered energy-rich compounds that could have been abundant on the early Earth. Their reaction with phosphate provides a direct pathway to acetyl phosphate, a simple and highly reactive this compound.

Cyanate-Mediated Synthesis

Cyanate (B1221674), a likely prebiotic molecule, can activate inorganic phosphate to form carbamoyl (B1232498) phosphate, a this compound derivative.[1][5] This intermediate can then participate in further phosphorylation reactions. The reaction of cyanate with phosphate is a well-documented process in prebiotic chemistry.[1][5]

Diamidophosphate (B1260613) (DAP)-Mediated Synthesis

Diamidophosphate (DAP) has emerged as a versatile and prebiotically plausible phosphorylating agent that can activate a wide range of molecules, including carboxylic acids.[3][6] DAP can phosphorylate carboxylates to form carboxyphosphates, which can then act as intermediates in peptide and nucleotide synthesis.[3][7]

Quantitative Data on this compound Synthesis

The efficiency of prebiotic synthesis pathways is a critical factor in assessing their plausibility. The following table summarizes available quantitative data on the yields of this compound synthesis under various prebiotic conditions.

| Pathway | Carboxylic Acid | Phosphate Source | Activating/Condensing Agent | Conditions | Yield | Reference |

| Thioacetate + Phosphate | Thioacetate | Orthophosphate | None | Ambient temperature, neutral to alkaline pH | Modest (~2%) | [4] |

| Cyanate-Mediated | (from bicarbonate) | Orthophosphate | Cyanate | Aqueous solution, ambient temperature | Transient intermediate | [1][5][8] |

| DAP-Mediated | Glycine | Diamidophosphate (DAP) | None | Aqueous solution | Quantitative phosphorylation of α-carboxyl group | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research in prebiotic chemistry. The following sections provide methodologies for the synthesis of carboxyphosphates via the pathways discussed.

Protocol for Synthesis of Acetyl Phosphate from Thioacetate and Phosphate

This protocol is based on the work of Whicher et al. (2018).[4]

Materials:

-

Potassium thioacetate

-

Sodium phosphate buffer (pH 7.0)

-

Deionized water

Procedure:

-

Prepare a solution of potassium thioacetate in deionized water.

-

Prepare a sodium phosphate buffer at the desired pH (e.g., 7.0).

-

Mix the thioacetate solution with the phosphate buffer to achieve the desired final concentrations.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 50°C).

-

Monitor the formation of acetyl phosphate over time using an appropriate analytical method, such as 31P NMR or HPLC.[9][10]

Protocol for Cyanate-Mediated Carbamoyl Phosphate Synthesis

This protocol describes the formation of carbamoyl phosphate from cyanate and phosphate.[5][11]

Materials:

-

Potassium cyanate

-

Sodium phosphate buffer (pH 7.3)

-

Deionized water

Procedure:

-

Prepare a fresh solution of potassium cyanate in deionized water.

-

Prepare a sodium phosphate buffer at pH 7.3.

-

Mix the cyanate solution with the phosphate buffer.

-

The reaction proceeds at room temperature. Carbamoyl phosphate is a transient intermediate. Its formation and subsequent reactions can be followed by 31P NMR.[5][11]

Protocol for DAP-Mediated Carboxylate Phosphorylation

This protocol is adapted from studies on DAP-mediated phosphorylation.[3][6]

Materials:

-

Carboxylic acid (e.g., glycine)

-

Diamidophosphate (DAP)

-

pH buffer (e.g., pH 7)

-

Deionized water

Procedure:

-

Dissolve the carboxylic acid in the pH buffer.

-

Add DAP to the solution.

-

Incubate the reaction mixture at a specified temperature (e.g., room temperature).

-

The phosphorylation of the carboxylate can be monitored by 31P NMR and mass spectrometry to identify the this compound product.[3]

Stability of Carboxyphosphates

Carboxyphosphates are inherently reactive and thus have limited stability, particularly in aqueous solutions. Their stability is influenced by factors such as pH and temperature.

| This compound | Conditions | Half-life | Reference |

| Acetyl Phosphate | Neutral pH, room temperature | Several hours | [12] |

| Acetyl Phosphate | pH 5-6, acidic solution | Stable | [12] |

| Carbamoyl Phosphate | Aqueous solution, ambient temperature | Hours (transforms to cyanate and carbamate) | [8] |

| This compound (general) | Estimated in enzymatic reactions | ~70 ms | [13] |

Role in Prebiotic Chemical Networks (Visualizations)

Carboxyphosphates are central to plausible prebiotic reaction networks, acting as a bridge between simple organic molecules and the building blocks of life.

Caption: Logical relationship of this compound synthesis and its role.

Caption: General experimental workflow for prebiotic this compound synthesis.

Caption: Signaling pathway illustrating this compound's central role.

Conclusion

The prebiotic synthesis of carboxyphosphates represents a significant area of research in understanding the origins of life. The pathways involving thioacetates, cyanate, and diamidophosphate provide plausible routes for the formation of these high-energy intermediates on the early Earth. While their inherent instability makes them challenging to study, it is this very reactivity that positions them as key players in the abiotic synthesis of more complex biomolecules. The experimental protocols and data presented in this guide offer a foundation for further investigation into the role of carboxyphosphates in the transition from geochemistry to biochemistry. Future research focusing on the efficiency of these synthetic routes in more complex prebiotic environments and their potential to drive the formation of self-replicating systems will be crucial in elucidating the earliest steps in the origin of life.

References

- 1. How Prebiotic Chemistry and Early Life Chose Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC, a modular technique that complements NMR [specificpolymers.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Acetyl phosphate - Wikipedia [en.wikipedia.org]

- 13. "Computational Characterization of this compound" by Traci M. Clymer [dsc.duq.edu]

An In-depth Technical Guide to Carboxyphosphate: Structure, Properties, and Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the structure, chemical properties, and critical biological role of carboxyphosphate, a highly reactive and pivotal intermediate in essential metabolic pathways.

Introduction

This compound (CP) is a mixed anhydride (B1165640) of carbonic acid and phosphoric acid.[1] It serves as a crucial, albeit transient, intermediate in a number of key enzymatic reactions, most notably those catalyzed by biotin-dependent carboxylases and carbamoyl (B1232498) phosphate (B84403) synthetase (CPS).[2][3] Despite its central role in metabolism, its inherent instability and short half-life (estimated at ~70 ms) have made direct experimental characterization challenging.[2] Consequently, much of our understanding of its properties is derived from computational studies and indirect experimental evidence, such as isotope tracing and kinetic analysis of the enzymes that generate and consume it.[2][4] This guide synthesizes the current knowledge on this compound's structure, chemical characteristics, and its function in biological systems.

Molecular Structure and Identification

The fundamental identity of this compound is defined by its unique arrangement of atoms, forming a high-energy mixed anhydride linkage. Computational studies have been instrumental in defining its preferred structural conformation.

Identification and Formula

This compound is systematically known as phosphono hydrogen carbonate. Its core identifiers and basic formula are summarized below.

| Property | Value | Source |

| IUPAC Name | phosphono hydrogen carbonate | [1] |

| Molecular Formula | CH₃O₆P | [1][5] |

| CAS Number | 7244-85-1 | [1] |

| Molecular Weight | 142.00 g/mol | [1][5] |

| Canonical SMILES | C(=O)(O)OP(=O)(O)O | [1] |

| InChI Key | LQQCGEGRINLHDP-UHFFFAOYSA-N | [5] |

Structural Geometry and Bonding

Computational analyses reveal that this compound does not exist as a simple linear molecule. Instead, it adopts a highly stable, pseudo-cyclic structure reminiscent of a chair conformation.[2] This conformation is stabilized by a significant intramolecular charge-assisted hydrogen bond (CAHB) .[2] This structural feature is critical for its stability, however transient.

Key geometric parameters derived from computational models include:

-

Phosphorus-Oxygen Double Bonds (P=O): 1.470 - 1.478 Å[1]

-

Phosphorus-Oxygen Single Bonds (P-O): 1.591 - 1.603 Å[1]

-

Carbon-Oxygen Double Bond (C=O): 1.21 - 1.23 Å[1]

-

Carbon-Oxygen Single Bond (C-O): 1.33 - 1.36 Å[1]

The strength of the stabilizing CAHB has been estimated to be between -17.8 to -25.4 kcal/mol for the monoanionic form and -15.7 to -20.9 kcal/mol for the dianionic form.[2]

Caption: Simplified schematic of this compound bond lengths.

Chemical Properties

The chemical properties of this compound are dominated by its high reactivity and instability in aqueous solutions.

| Property | Description | Value / Comment | Source |

| Stability | Highly unstable intermediate with a very short half-life in aqueous solution. | Estimated half-life (t₁/₂) of ~70 ms. | [2] |

| pKa Values (Computed) | Predicted acid dissociation constants indicate it exists primarily as a dianion or trianion in solution. | pKa₁: -3.43 ± 0.81 pKa₂: 4.04 ± 0.35 pKa₃: 8.14 ± 1.92 | [2] |

| Reactivity | Acts as a potent phosphorylating and carboxylating agent. The mixed anhydride bond is high-energy. | It is an intermediate in the transfer of a carboxyl group to biotin (B1667282) or in the formation of carbamate. | [3][6] |

| Hydrolysis | Decomposes rapidly in water. | The high free energy of the C-O-P bond drives its decomposition.[7] |

Biological Role and Signaling Pathways

This compound is not a free-floating metabolite but rather a transient, enzyme-bound intermediate. Its formation is the first committed step in several critical biosynthetic pathways.

Carbamoyl Phosphate Synthetase (CPS) Pathway

Carbamoyl phosphate synthetase (CPS) catalyzes the synthesis of carbamoyl phosphate, a precursor for pyrimidine (B1678525) and arginine biosynthesis and the urea (B33335) cycle.[3] The reaction proceeds in a multi-step mechanism where this compound is the first key intermediate.[3][7]

-

Phosphorylation of Bicarbonate: The enzyme utilizes one molecule of ATP to phosphorylate bicarbonate (HCO₃⁻), forming this compound and ADP.[3]

-

Amination: The highly reactive this compound then reacts with ammonia (B1221849) (derived from glutamine in most cases) to form carbamic acid and inorganic phosphate (Pi).[3]

-

Second Phosphorylation: A second molecule of ATP phosphorylates carbamic acid to yield the final product, carbamoyl phosphate.[3]

The active sites for these sequential reactions are connected by a molecular tunnel within the enzyme, which channels the unstable intermediates (ammonia and carbamate) and prevents their diffusion into the solvent.[3][8]

Caption: Pathway of carbamoyl phosphate synthesis via this compound.

Biotin-Dependent Carboxylases

In biotin-dependent enzymes (e.g., acetyl-CoA carboxylase, pyruvate (B1213749) carboxylase), this compound is the proposed intermediate for the carboxylation of the biotin cofactor.[6][9] The mechanism involves:

-

Activation of bicarbonate by ATP to form enzyme-bound this compound.[9]

-

The this compound then acts as the carboxyl donor, transferring a carboxyl group to the N1' atom of the biotin prosthetic group, forming carboxybiotin.[6]

-

The carboxybiotin, now activated, transfers the carboxyl group to the final substrate (e.g., acetyl-CoA).[6]

Experimental Protocols and Methodologies

Due to its extreme lability, this compound cannot be isolated or studied using standard biochemical protocols. Its existence and role are primarily inferred through indirect methods.

Isotope Tracer Experiments

Objective: To confirm the origin of atoms in the products of enzymatic reactions involving this compound.

Protocol Outline (based on studies of biotin carboxylase): [4]

-

Reaction Setup: The ATPase activity of biotin carboxylase is assayed in the absence of biotin but in the presence of ATP and bicarbonate labeled with a heavy oxygen isotope ([¹⁸O]bicarbonate).

-

Incubation: The enzyme is incubated with the substrates under optimal conditions (buffer, temperature, Mg²⁺ concentration).

-

Product Analysis: The reaction is quenched, and the resulting inorganic phosphate (Pi) is isolated.

-

Mass Spectrometry: The isotopic composition of the isolated Pi is analyzed by mass spectrometry.

-

Interpretation: The detection of ¹⁸O transfer from bicarbonate directly into the product Pi provides strong evidence for the formation of a this compound intermediate, as this demonstrates a direct chemical linkage between the bicarbonate and the phosphate moiety during the reaction.[4]

Site-Directed Mutagenesis for Active Site Analysis

Objective: To identify key amino acid residues involved in binding substrates (like ATP and bicarbonate) and stabilizing the this compound intermediate.

Protocol Workflow (General approach for enzymes like CPS): [10][11]

-

Homology Modeling: A 3D structural model of the enzyme's active site (e.g., the carboxy phosphate domain) is constructed based on the crystal structures of related proteins.[11]

-

Residue Selection: Based on the model, key residues predicted to be involved in catalysis or substrate binding are selected for mutation.

-

Mutagenesis: Site-directed mutagenesis is used to create mutant versions of the enzyme, typically replacing the selected residue with a non-functional one (e.g., alanine).

-

Protein Expression and Purification: The wild-type and mutant enzymes are expressed (e.g., in E. coli) and purified to homogeneity.

-

Kinetic Analysis: The catalytic properties of each mutant enzyme are determined. This involves measuring key kinetic parameters such as Kₘ for ATP and bicarbonate, and kcat for the overall reaction.

-

Data Interpretation: A significant increase in the Kₘ for a substrate or a dramatic decrease in kcat for a mutant enzyme indicates that the mutated residue plays a critical role in binding that substrate or in catalysis, respectively. This helps map the functional architecture of the active site where this compound is formed and utilized.[10][11]

Caption: Workflow for site-directed mutagenesis experiments.

Conclusion

This compound is a central, high-energy intermediate whose existence, while fleeting, is fundamental to major metabolic pathways, including nucleotide synthesis and fatty acid metabolism. Its inherent instability necessitates its generation and consumption within the protected microenvironment of enzyme active sites, often facilitated by substrate channeling. While direct observation remains elusive, a combination of sophisticated computational modeling and indirect biochemical and genetic experiments has provided a detailed picture of its structure, properties, and indispensable role in biology. Future research, particularly in structural biology of enzyme-intermediate complexes and advanced computational chemistry, will continue to refine our understanding of this pivotal molecule.

References

- 1. Buy Carboxy phosphate | 7244-85-1 [smolecule.com]

- 2. "Computational Characterization of this compound" by Traci M. Clymer [dsc.duq.edu]

- 3. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 4. On the intermediacy of this compound in biotin-dependent carboxylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | CH3O6P | CID 195870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. THE MECHANISM OF BIOTIN-DEPENDENT ENZYMES | Annual Reviews [annualreviews.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Role of conserved residues within the carboxy phosphate domain of carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermodynamic Landscape of Carboxyphosphate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyphosphate is a high-energy, transient mixed anhydride (B1165640) intermediate pivotal in key metabolic pathways, including the urea (B33335) cycle and de novo pyrimidine (B1678525) and arginine biosynthesis. Its inherent instability, with an estimated half-life of approximately 70 milliseconds, has precluded direct experimental determination of its thermodynamic properties.[1] This guide synthesizes the current understanding of this compound's thermodynamic stability, drawing upon computational studies to provide theoretical energetic values. It further outlines relevant experimental protocols that, while not directly applied to the isolated molecule, are fundamental to studying the enzymatic systems in which it operates. Finally, this document provides visual representations of the metabolic pathways involving this compound, offering a comprehensive resource for researchers in biochemistry, drug discovery, and metabolic engineering.

Introduction

This compound, a mixed anhydride of carbonic and phosphoric acids, serves as a critical activated form of bicarbonate in a number of ATP-dependent carboxylation and carbamoylation reactions. Its formation, catalyzed by enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase (CPS), represents a key energy-consuming step that drives subsequent metabolic conversions.[1] Understanding the thermodynamic stability of this compound is crucial for elucidating the bioenergetics of these pathways and for the rational design of therapeutic agents targeting these enzymatic processes. Due to its transient nature, direct experimental measurement of its thermodynamic parameters has been a significant challenge. Computational chemistry has emerged as a powerful tool to bridge this knowledge gap, providing valuable insights into the molecule's intrinsic stability and reactivity.[1]

Thermodynamic Data

The high reactivity of this compound makes its isolation for direct calorimetric studies currently unfeasible. However, computational studies using high-level ab initio methods and density functional theory (DFT) have provided robust theoretical estimates of its thermodynamic properties. These calculations offer a quantitative framework for understanding the high-energy nature of this intermediate.

Computational Thermodynamic Parameters

A comprehensive computational analysis has elucidated the energetic properties of this compound in its monoanionic and dianionic forms.[1] The study highlights the stabilizing effect of an intramolecular charge-assisted hydrogen bond (CAHB), which contributes significantly to the molecule's structure.[1] The calculated strengths of these hydrogen bonds are presented below.

| Charge State | Stabilizing Feature | Estimated Bond Strength (kcal/mol) |

| Monoanionic | Intramolecular CAHB | -17.8 to -25.4 |

| Dianionic | Intramolecular CAHB | -15.7 to -20.9 |

Table 1: Computationally derived strengths of the intramolecular charge-assisted hydrogen bonds (CAHBs) in monoanionic and dianionic this compound. Data sourced from a computational characterization study.[1]

While a direct Gibbs free energy of hydrolysis for this compound to bicarbonate and phosphate is not explicitly calculated in the primary source, the high-energy nature of the mixed anhydride bond is evident. For context, the hydrolysis of other high-energy phosphate compounds, such as the terminal phosphoanhydride bond in ATP, has a standard Gibbs free energy change (ΔG°') of approximately -30.5 kJ/mol (-7.3 kcal/mol). This compound is understood to be in a similar energetic range, which is essential for its role in driving subsequent, otherwise endergonic, reactions.

Acid-Base Properties (pKa)

The protonation state of this compound is critical for its interaction within enzyme active sites. Computational studies have also predicted the pKa values for the different acidic protons of this compound, indicating that it is likely to exist as a dianion or trianion in aqueous solution at physiological pH.[1]

| Dissociation | Predicted pKa |

| First | -3.43 ± 0.81 |

| Second | 4.04 ± 0.35 |

| Third | 8.14 ± 1.92 |

Table 2: Predicted pKa values for the acid dissociations of this compound, determined through computational analysis. These values suggest the predominant charge states in different pH environments.[1]

Experimental Protocols

Direct experimental analysis of this compound's thermodynamics is hampered by its instability. However, several established experimental techniques can be applied to study the overall reactions in which this compound is an intermediate. These protocols provide a basis for understanding the energetic contributions of this compound within its biological context.

Synthesis of this compound Analogs

To probe the active sites of enzymes that utilize this compound, stable analogs can be synthesized. A general approach for the synthesis of mixed anhydrides, which could be adapted for creating more stable this compound analogs, involves the reaction of an activated carboxylate with a phosphate derivative.

Protocol: General Synthesis of a Carboxylic-Phosphoric Anhydride Analog

-

Activation of the Carboxylate: A stable carboxylic acid analog is reacted with a suitable activating agent (e.g., a carbodiimide (B86325) or conversion to an acid chloride) in an anhydrous aprotic solvent.

-

Reaction with Phosphate: The activated carboxylate is then reacted with a protected phosphate monoester in the presence of a non-nucleophilic base.

-

Deprotection and Purification: The protecting groups on the phosphate moiety are removed under appropriate conditions (e.g., hydrogenolysis or mild acid/base treatment).

-

Purification: The final product is purified using techniques such as ion-exchange chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the analog is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for measuring the heat changes associated with biochemical reactions, allowing for the determination of enthalpy change (ΔH), binding affinity (Ka), and stoichiometry (n). While not directly applicable to the hydrolysis of isolated this compound, it can be used to study the thermodynamics of the overall reaction catalyzed by enzymes like carbamoyl phosphate synthetase.

Protocol: ITC Analysis of Carbamoyl Phosphate Synthetase Activity

-

Enzyme and Substrate Preparation: Purified carbamoyl phosphate synthetase is dialyzed into a suitable reaction buffer. Solutions of ATP and bicarbonate are prepared in the same buffer.

-

ITC Experiment Setup: The enzyme is placed in the sample cell of the ITC instrument. The ATP solution is loaded into the injection syringe.

-

Titration: The ATP solution is injected into the enzyme solution in a series of small aliquots. The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting thermogram is analyzed to determine the enthalpy change for the ATP hydrolysis reaction in the presence of bicarbonate, which reflects the formation of this compound and its subsequent reaction.

-

Controls: Control experiments, such as the injection of ATP into buffer alone, are performed to account for heats of dilution.

Colorimetric Assays for Phosphate Detection

The hydrolysis of this compound yields inorganic phosphate. The rate of this release can be monitored using colorimetric assays, providing kinetic information. The malachite green assay is a common and sensitive method for detecting free phosphate.

Protocol: Malachite Green Phosphate Assay for Monitoring this compound-Generating Reactions

-

Reaction Setup: The enzymatic reaction (e.g., catalyzed by carbamoyl phosphate synthetase) is initiated by the addition of ATP to a solution containing the enzyme and bicarbonate.

-

Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points and the reaction is quenched (e.g., by adding EDTA to chelate Mg2+).

-

Colorimetric Reaction: The quenched samples are mixed with a malachite green-molybdate reagent. In the presence of inorganic phosphate, a stable colored complex is formed.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 620-660 nm.

-

Quantification: The concentration of phosphate is determined by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

Signaling and Metabolic Pathways

This compound is a key intermediate in the first committed step of two major metabolic pathways: the urea cycle and the de novo biosynthesis of pyrimidines and arginine. In these pathways, its formation from ATP and bicarbonate is catalyzed by carbamoyl phosphate synthetase (CPS).

Role in Carbamoyl Phosphate Synthesis

The synthesis of carbamoyl phosphate proceeds in a multi-step reaction within the active site of CPS. The formation of this compound is the initial activation step.

Integration into the Urea Cycle and Pyrimidine Biosynthesis

The carbamoyl phosphate produced from the this compound intermediate enters distinct metabolic fates depending on the cellular location and the specific isoform of carbamoyl phosphate synthetase.

Implications for Drug Development

The enzymes that synthesize and utilize this compound, particularly carbamoyl phosphate synthetases, are attractive targets for drug development in various therapeutic areas, including metabolic disorders and oncology. A thorough understanding of the thermodynamic properties of this compound can inform the design of inhibitors that mimic this transient intermediate or its transition state. For instance, stable analogs of this compound could act as potent competitive inhibitors of CPS or other enzymes in these pathways. Furthermore, knowledge of the energetics of this compound formation and breakdown is essential for developing accurate kinetic models of these metabolic pathways, which can be used to predict the effects of potential drug candidates on metabolic flux.

Conclusion

This compound is a thermodynamically unstable but biologically essential intermediate. While its direct experimental characterization remains a formidable challenge, computational studies have provided crucial insights into its energetic properties and stability. This guide has summarized the available theoretical data, outlined relevant experimental approaches for studying the systems in which it operates, and visualized its central role in metabolism. For researchers in basic science and drug development, a deep appreciation for the thermodynamic landscape of this compound is indispensable for advancing our understanding of cellular metabolism and for designing novel therapeutic interventions.

References

Carboxyphosphate in Carbon Fixation Cycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboxyphosphate is a highly reactive and transient intermediate that plays a pivotal, yet often overlooked, role in enzymatic carbon fixation. This technical guide provides an in-depth exploration of this compound's function, focusing on its involvement in reactions catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase and biotin-dependent carboxylases. While not a direct participant in canonical photosynthetic carbon fixation cycles such as the Calvin Cycle, the formation of this compound is a critical step in ancillary and alternative CO2 fixation pathways. This document details the enzymatic mechanisms, presents available quantitative data, outlines experimental protocols for studying this elusive intermediate, and provides visualizations of the relevant biochemical pathways. Understanding the chemistry and enzymology of this compound is crucial for researchers in metabolic engineering, drug development targeting these enzymatic pathways, and for scientists exploring novel strategies for biological carbon capture.

Introduction: The Nature of this compound

This compound, a mixed anhydride (B1165640) of carbonic and phosphoric acids, is formed through the ATP-dependent phosphorylation of bicarbonate.[1] Due to its high reactivity, it serves as an excellent carboxyl group donor in various biochemical reactions. However, its instability makes it a transient intermediate that is not released into the solvent but is rather channeled within the enzyme's active site.[2] Evidence for its existence is primarily derived from kinetic studies, including positional isotope exchange (PIX) experiments.[3]

The formation of this compound is a recurring motif in a class of enzymes known as ATP-grasp enzymes. This guide will focus on two key enzyme families where this compound is a central intermediate: Carbamoyl Phosphate Synthetase (CPS) and Biotin-dependent Carboxylases.

Enzymatic Synthesis and Utilization of this compound

Carbamoyl Phosphate Synthetase (CPS)

Carbamoyl phosphate synthetase (CPS) is a crucial enzyme in the biosynthesis of pyrimidines, arginine, and in the urea (B33335) cycle in vertebrates.[1] It catalyzes the synthesis of carbamoyl phosphate from bicarbonate, ATP, and either ammonia (B1221849) or glutamine. The reaction proceeds through a multi-step mechanism where this compound is the first key intermediate.[1][2]

The overall reaction catalyzed by CPS is:

HCO₃⁻ + 2 ATP + Glutamine (or NH₃) → Carbamoyl Phosphate + 2 ADP + Pi + Glutamate

The formation of this compound occurs in the first step of this reaction, within the N-terminal domain of the large subunit of CPS.[4]

Step 1: Formation of this compound ATP + HCO₃⁻ → ADP + ⁻OOC-O-PO₃²⁻ (this compound)

This is followed by the reaction of this compound with ammonia (derived from the hydrolysis of glutamine in a separate subunit) to form carbamate, which is then phosphorylated by a second molecule of ATP to yield carbamoyl phosphate.[1]

Biotin-Dependent Carboxylases

Biotin-dependent carboxylases are a family of enzymes that catalyze the carboxylation of various substrates and are involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[5][6] These enzymes utilize biotin (B1667282) as a covalent cofactor to carry the activated carboxyl group. The reaction occurs in two half-reactions at two distinct active sites.

First Half-Reaction: Carboxylation of Biotin In the first step, bicarbonate is activated by ATP to form this compound.[7] This intermediate then carboxylates the N1 atom of the biotin ring to form carboxybiotin.

ATP + HCO₃⁻ + Biotin-Enzyme → ADP + Pi + Carboxybiotin-Enzyme

The formation of this compound as an intermediate is supported by isotope labeling experiments.[7]

Second Half-Reaction: Carboxyl Transfer The carboxybiotin then translocates to the second active site, where the carboxyl group is transferred to an acceptor molecule (e.g., acetyl-CoA, pyruvate).

Carboxybiotin-Enzyme + Substrate → Biotin-Enzyme + Carboxylated Substrate

Role in Carbon Fixation Cycles

While this compound is not a direct intermediate in the carbon-fixing step of the Calvin Cycle (catalyzed by RuBisCO), the enzymes that utilize it are integral to broader metabolic networks that involve carbon fixation.

-

Anaplerotic Reactions: Pyruvate (B1213749) carboxylase, a biotin-dependent enzyme, is a key anaplerotic enzyme that replenishes the citric acid cycle with oxaloacetate. This is a vital non-photosynthetic carbon fixation reaction in many organisms.

-

Alternative Carbon Fixation Pathways: Some microorganisms utilize carbon fixation pathways other than the Calvin Cycle.[8] For example, the 3-Hydroxypropionate bicycle, found in some photosynthetic bacteria, employs biotin-dependent carboxylases for CO2 fixation.[9]

-

Synthetic Carbon Fixation Cycles: The high catalytic efficiency of some carboxylases, like phosphoenolpyruvate (B93156) carboxylase (PEPC), has led to the design of synthetic carbon fixation pathways that could be more efficient than the Calvin Cycle.[10][11] While PEPC does not form a this compound intermediate, understanding the mechanism of other carboxylases that do is crucial for the field of synthetic biology aiming to engineer novel carbon fixation pathways.

Quantitative Data

Direct kinetic and thermodynamic measurements of the this compound intermediate are scarce due to its transient nature. The available data typically pertains to the overall enzymatic reactions in which it participates.

Table 1: Kinetic Parameters of Enzymes Utilizing this compound

| Enzyme | Organism | Substrate(s) | K_M_ | k_cat_ | Reference |

| Carbamoyl Phosphate Synthetase II | Syrian Hamster | Glutamine | 5 x 10⁻⁴ M | - | [12] |

| Bicarbonate | 3 x 10⁻³ M | - | [12] | ||

| Biotin Carboxylase (component of Acetyl-CoA Carboxylase) | Escherichia coli | ATP | - | - | [13] |

| Bicarbonate | - | - | [13] | ||

| Biotin | - | - | [13] |

Table 2: Positional Isotope Exchange (PIX) Data for Carbamoyl Phosphate Synthetase II

| Reaction Condition | ν_ex_/ν_cat_ | Interpretation | Reference |

| ATPase reaction (in the absence of Gln/NH₄⁺) | 0.62 | Indicates reversible formation of this compound. | [3] |

| Biosynthetic reaction (with high Gln) | 0.39 | Reversible this compound formation still occurs. | [3] |

| Biosynthetic reaction (with high NH₄⁺) | 0.16 | Reversible this compound formation is suppressed but not eliminated. | [3] |

Experimental Protocols

Protocol for Positional Isotope Exchange (PIX) in ATP

This protocol is a representative method for demonstrating the formation of a this compound intermediate in an ATP-grasp enzyme reaction.

Objective: To detect the reversible formation of this compound by monitoring the exchange of ¹⁸O between the β-γ bridge and β-nonbridge positions of ATP.

Materials:

-

Purified enzyme (e.g., Carbamoyl Phosphate Synthetase)

-

[γ-¹⁸O₃]ATP

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

-

Substrates (e.g., bicarbonate)

-

Quenching solution (e.g., 0.5 M EDTA)

-

Enzymes for ATP derivatization (e.g., adenylate kinase, pyruvate kinase)

-

³¹P-NMR spectrometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, purified enzyme, and substrates (excluding one to prevent the full reaction from proceeding, e.g., glutamine for CPS).

-

Initiation: Start the reaction by adding [γ-¹⁸O₃]ATP to the mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

-

Quenching: Stop the reaction by adding the quenching solution.

-

ATP Derivatization: Treat the quenched reaction mixture with adenylate kinase and pyruvate kinase to convert any ADP and AMP to ATP. This step is crucial to simplify the subsequent NMR analysis.

-

Sample Preparation for NMR: Purify the ATP from the reaction mixture, for example, using HPLC. Lyophilize the purified ATP and resuspend it in a suitable buffer for NMR analysis.

-

³¹P-NMR Analysis: Acquire a ³¹P-NMR spectrum of the ATP sample. The presence of a signal corresponding to ATP with ¹⁸O in the β-γ bridge position is indicative of positional isotope exchange and, therefore, the reversible formation of the this compound intermediate.[3]

-

Data Analysis: Quantify the extent of isotope exchange by integrating the relevant peaks in the ³¹P-NMR spectrum. Calculate the ratio of the rate of exchange to the rate of catalysis (ν_ex_/ν_cat_).[3]

Protocol for Trapping of the this compound Intermediate

Trapping a highly reactive intermediate like this compound is challenging. This protocol describes a general approach using a chemical trapping agent.

Objective: To chemically trap the this compound intermediate to provide evidence for its formation.

Materials:

-

Purified enzyme

-

ATP and bicarbonate

-

Trapping agent (e.g., a nucleophile that reacts with this compound to form a stable product)

-

Reaction buffer

-

Quenching solution

-

Analytical equipment for product identification (e.g., LC-MS)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme, ATP, bicarbonate, and a high concentration of the trapping agent in the reaction buffer.

-

Initiation: Start the reaction by adding the final substrate (e.g., ATP).

-

Incubation: Incubate for a short period to allow for the formation of the intermediate and its reaction with the trapping agent.

-

Quenching: Stop the reaction.

-

Product Analysis: Analyze the reaction mixture using a sensitive analytical technique like LC-MS to identify the product formed from the reaction of the trapping agent with the this compound intermediate.

-

Controls: Run control reactions in the absence of the enzyme, ATP, or bicarbonate to ensure that the formation of the trapped product is dependent on the enzymatic reaction.

Visualizations

Formation of this compound

Caption: Enzymatic formation of this compound from ATP and bicarbonate.

Role of this compound in Carbamoyl Phosphate Synthetase

Caption: this compound as an intermediate in the CPS reaction pathway.

Role of this compound in Biotin-Dependent Carboxylases

Caption: Role of this compound in biotin-dependent carboxylation.

Conclusion and Future Directions

This compound is a central, albeit transient, intermediate in key carbon fixation reactions catalyzed by carbamoyl phosphate synthetase and biotin-dependent carboxylases. Its high reactivity makes it an efficient carboxyl donor, a feature that nature has harnessed for crucial metabolic processes. For researchers in drug development, the enzymes that form and utilize this compound represent potential therapeutic targets. For synthetic biologists and metabolic engineers, a deep understanding of these mechanisms is essential for the design and implementation of novel, more efficient carbon fixation pathways. Future research will likely focus on the development of techniques to directly observe and characterize this compound within the enzyme active site, providing further insights into its fleeting existence and critical role in metabolism.

References

- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. THE MECHANISM OF BIOTIN-DEPENDENT ENZYMES | Annual Reviews [annualreviews.org]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. The Biochemistry of Artificial CO2-Fixation Pathways: The Exploitation of Carboxylase Enzymes Alternative to Rubisco [mdpi.com]

- 11. Design and analysis of synthetic carbon fixation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal Structure of Biotin Carboxylase in Complex with Substrates and Implications for Its Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carbamoyl Phosphate Synthetase Reaction Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbamoyl (B1232498) phosphate (B84403) synthetase (CPS) reaction, with a particular focus on its elusive reaction intermediates. Carbamoyl phosphate synthetase is a crucial enzyme in nitrogen metabolism, catalyzing the first committed step in the biosynthesis of pyrimidines and arginine, as well as the urea (B33335) cycle in terrestrial vertebrates.[1][2][3] Understanding the intricacies of the CPS reaction mechanism and its intermediates is paramount for developing novel therapeutic interventions targeting metabolic disorders and proliferative diseases.

The Carbamoyl Phosphate Synthetase Reaction: A Three-Step Synthesis

The overall reaction catalyzed by carbamoyl phosphate synthetase involves the synthesis of carbamoyl phosphate from bicarbonate, two molecules of ATP, and a nitrogen source, which can be either ammonia (B1221849) or glutamine.[1][2][3] The reaction is essentially irreversible and proceeds through three distinct steps, involving two highly unstable intermediates: carboxyphosphate and carbamate (B1207046) .[1][2][3]

The three steps of the reaction are:

-

Phosphorylation of Bicarbonate: The reaction is initiated by the phosphorylation of bicarbonate by the first molecule of ATP to form this compound and ADP.[1][2][3]

-

Nucleophilic Attack and Carbamate Formation: The nitrogen source (ammonia, derived either directly or from the hydrolysis of glutamine) performs a nucleophilic attack on this compound, leading to the formation of carbamate and the release of inorganic phosphate.[1][2][3]

-

Phosphorylation of Carbamate: The second molecule of ATP is utilized to phosphorylate the carbamate intermediate, yielding the final product, carbamoyl phosphate, and another molecule of ADP.[1][2][3]

Due to the instability of the this compound and carbamate intermediates, they are not released into the solvent. Instead, they are channeled through a remarkable ~100 Å long molecular tunnel within the enzyme, connecting the three separate active sites.[1][2] This substrate channeling mechanism protects the reactive intermediates from hydrolysis and ensures the efficient progression of the overall reaction.

Carbamoyl Phosphate Synthetase Isozymes

In vertebrates, three different isozymes of CPS have been identified, each with distinct metabolic roles, cellular locations, and regulatory properties:

-

Carbamoyl Phosphate Synthetase I (CPS I): Located in the mitochondria of liver and intestinal cells, CPS I utilizes ammonia as its nitrogen source and is a key enzyme in the urea cycle, responsible for detoxifying ammonia.[4]

-

Carbamoyl Phosphate Synthetase II (CPS II): Found in the cytosol of most cells, CPS II uses glutamine as its primary nitrogen source and catalyzes the first step of de novo pyrimidine (B1678525) biosynthesis.[5]

-

Carbamoyl Phosphate Synthetase III (CPS III): This isozyme is found primarily in fish and some invertebrates. It utilizes glutamine and is involved in both arginine biosynthesis and urea production.

Quantitative Data on Carbamoyl Phosphate Synthetase

The following tables summarize the available quantitative data for the kinetic and thermodynamic parameters of the carbamoyl phosphate synthetase reaction.

Table 1: Kinetic Parameters of Carbamoyl Phosphate Synthetase Isozymes

| Enzyme Isozyme | Source Organism | Substrate | Km | kcat | kcat/Km | Conditions | Reference(s) |

| CPS II | Mammalian (Syrian Hamster Kidney Cells) | NH3 | 26 µM (low ATP) | - | - | pH 7.2, 37°C | [6] |

| CPS II | Mammalian (Syrian Hamster Kidney Cells) | NH3 | 166 µM (high ATP) | - | - | pH 7.2, 37°C | [6] |

| CPS II | Mammalian (Syrian Hamster Kidney Cells) | Bicarbonate | 1.4 mM | - | - | pH 7.2, 37°C | [6] |

| CPS I | E. coli | MgATP | - | - | - | pH 7.5, 25°C | [7] |

| CPS I | E. coli | HCO3- | - | - | - | pH 7.5, 25°C | [7] |

| CPS I | E. coli | NH3 | - | - | - | pH 7.5, 25°C | [7] |

Data for kcat and a complete set of Km values for all substrates across different isozymes are not consistently available in the literature.

Table 2: Thermodynamic Properties of the Carbamoyl Phosphate Synthetase Reaction Steps

| Reaction Step | Reactants | Products | ΔG°' (kJ/mol) | Conditions | Reference(s) |

| Carbamate Formation | CO2 + NH3 | Carbamate | - | - | [8] |

| Carbamate Dissociation | Ammonium (B1175870) Carbamate | 2 NH3 + CO2 | - | - | [9] |

| Hydrolysis of Sugar Phosphates (for comparison) | Sugar Phosphate + H2O | Sugar + Pi | -13.70 ± 0.28 (Fructose 6-phosphate) | 25°C | [10][11] |

Experimental Protocols for Studying Carbamoyl Phosphate Synthetase

This section provides detailed methodologies for key experiments used to investigate the carbamoyl phosphate synthetase reaction and its intermediates.

Carbamoyl Phosphate Synthetase Activity Assay (Colorimetric)

This protocol describes a colorimetric assay for determining CPS activity by measuring the amount of carbamoyl phosphate produced. The carbamoyl phosphate is converted to hydroxyurea, which can be quantified spectrophotometrically.[12]

Materials:

-

Enzyme sample (purified or cell lysate)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl

-

Substrate Solution: 20 mM ATP, 100 mM NaHCO₃, 100 mM (NH₄)₂SO₄ or 20 mM L-glutamine

-

Hydroxylamine Solution: 2 M hydroxylamine, pH 7.0

-

Color Reagent A: 1 g of diacetylmonoxime in 100 mL of 5% acetic acid

-

Color Reagent B: 0.5 g of thiosemicarbazide (B42300) in 100 mL of water

-

Acid Reagent: 9% (v/v) H₂SO₄, 0.4% (v/v) H₃PO₄

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture by combining 50 µL of Assay Buffer, 10 µL of Substrate Solution, and 30 µL of water in a microcentrifuge tube.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the enzyme sample.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding 100 µL of 2 M Hydroxylamine Solution.

-

Incubate at 37°C for 10 minutes to convert carbamoyl phosphate to hydroxyurea.

-

Add 150 µL of a freshly prepared 2:1 mixture of Color Reagent A and Color Reagent B.

-

Add 600 µL of Acid Reagent.

-

Boil the mixture for 5 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 530 nm.

-

Determine the concentration of carbamoyl phosphate produced by comparing the absorbance to a standard curve prepared with known concentrations of carbamoyl phosphate.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the fate of atoms through a metabolic pathway.[13][14][15] In the context of CPS, substrates labeled with stable isotopes (e.g., ¹³C-bicarbonate, ¹⁵N-ammonia/glutamine) can be used to elucidate the reaction mechanism and the incorporation of atoms into the final product.

Materials:

-

Purified carbamoyl phosphate synthetase

-

¹³C-labeled sodium bicarbonate or ¹⁵N-labeled ammonium chloride/L-glutamine

-

Reaction buffer and other substrates as described in the activity assay

-

Quenching solution (e.g., perchloric acid)

-

Analytical instrument for isotope analysis (e.g., Mass Spectrometer, NMR)

Procedure:

-

Set up the enzymatic reaction as described in the activity assay, but replace the standard substrate with its isotopically labeled counterpart.

-

Carry out the reaction for a specific time.

-

Quench the reaction by adding a strong acid (e.g., perchloric acid) to denature the enzyme and stop the reaction.

-

Isolate the product, carbamoyl phosphate, using appropriate chromatographic techniques (e.g., HPLC).

-

Analyze the isolated product using mass spectrometry or NMR to determine the incorporation and position of the isotopic label.

-

The pattern of isotope incorporation provides insights into the reaction mechanism. For example, using ¹⁸O-labeled bicarbonate can help track the fate of the oxygen atoms during the formation of this compound and carbamate.

Rapid Quench-Flow Kinetics

Rapid quench-flow techniques allow the study of pre-steady-state kinetics, enabling the detection and characterization of transient reaction intermediates.[16][17] This method is particularly useful for studying the formation and decay of the unstable this compound and carbamate intermediates in the CPS reaction.

Materials:

-

Rapid quench-flow apparatus

-

Purified carbamoyl phosphate synthetase

-

Substrates (ATP, bicarbonate, ammonia/glutamine)

-

Quenching solution (e.g., strong acid like perchloric acid or formic acid)

-

Detection system for the product or intermediate of interest (e.g., radiolabeling and scintillation counting, or mass spectrometry)

Procedure:

-

Load the enzyme and substrate solutions into separate syringes of the rapid quench-flow instrument.

-

Rapidly mix the enzyme and substrates to initiate the reaction.

-

Allow the reaction to proceed for a very short, precisely controlled time (milliseconds to seconds) as it flows through a reaction loop.

-

Quench the reaction by rapidly mixing it with a quenching solution.

-

Collect the quenched sample.

-

Repeat the experiment for a series of different reaction times.

-

Analyze the concentration of the product or a trapped intermediate in each quenched sample.

-

Plot the concentration of the product/intermediate versus time to obtain a pre-steady-state kinetic profile. This can reveal the rates of formation and breakdown of reaction intermediates.

X-ray Crystallography

X-ray crystallography is a powerful technique to determine the three-dimensional structure of proteins at atomic resolution.[3][18][19][20][21] Structural studies of CPS have been instrumental in revealing the multi-domain architecture, the location of the active sites, and the presence of the substrate tunnel.

Materials:

-

Highly purified and concentrated carbamoyl phosphate synthetase

-

Crystallization screens (a variety of buffered solutions containing different precipitants)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

Microscope for crystal visualization

-

Cryoprotectant solution

-

X-ray diffraction facility (synchrotron or in-house source)

Procedure:

-

Crystallization Screening: Set up crystallization trials by mixing a small volume of the purified protein solution with a variety of crystallization screen solutions. This is often done using robotic systems.

-

Crystal Growth: Incubate the crystallization plates under controlled temperature conditions and monitor for crystal formation over time.

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) to obtain larger, well-diffracting crystals.

-

Crystal Harvesting and Cryo-protection: Carefully harvest a suitable crystal and transfer it to a cryoprotectant solution to prevent ice formation during X-ray data collection at cryogenic temperatures.

-

X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data as the crystal is rotated.

-

Structure Determination: Process the diffraction data and use computational methods (e.g., molecular replacement, isomorphous replacement) to solve the phase problem and generate an electron density map.

-

Model Building and Refinement: Build an atomic model of the protein into the electron density map and refine it to obtain the final, high-resolution structure.

Visualizing the Carbamoyl Phosphate Synthetase Reaction and its Regulation

The following diagrams, generated using the DOT language, illustrate the overall reaction pathway and the regulatory mechanisms of CPS I and CPS II.

This guide provides a foundational understanding of the carbamoyl phosphate synthetase reaction, its intermediates, and the experimental approaches used for its investigation. Further research into the specific kinetic and thermodynamic parameters of different isozymes will be crucial for a more complete picture of this vital enzymatic process and for the rational design of targeted therapeutics.

References

- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 4. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]

- 5. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]

- 6. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic mechanism of Escherichia coli carbamoyl-phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding carbamoyl-phosphate synthetase I (CPS1) deficiency by using expression studies and structure-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ureaknowhow.com [ureaknowhow.com]

- 10. Thermodynamics of hydrolysis of sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of enzyme kinetics using quench-flow techniques with MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. phys.libretexts.org [phys.libretexts.org]

- 19. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. portlandpress.com [portlandpress.com]

Carboxyphosphate: A Transient Intermediate Fueling the Gateway to the Urea Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

The synthesis of carbamoyl (B1232498) phosphate (B84403) by carbamoyl phosphate synthetase I (CPS I) marks the committed and rate-limiting step of the urea (B33335) cycle, a critical pathway for the detoxification of ammonia (B1221849) in terrestrial vertebrates. This complex enzymatic reaction proceeds through a series of highly reactive, enzyme-bound intermediates. Among these is carboxyphosphate, a mixed anhydride (B1165640) of carbonic and phosphoric acids. Although its high reactivity precludes its isolation as a stable compound, a significant body of evidence supports its role as a kinetically competent intermediate. This technical guide provides a comprehensive overview of the role of this compound in the CPS I reaction, detailing the enzymatic mechanism, summarizing available quantitative data, outlining the experimental protocols used to investigate this transient species, and visualizing the key pathways.

Introduction: The Central Role of Carbamoyl Phosphate Synthetase I

The urea cycle is the primary metabolic pathway for the disposition of waste nitrogen, primarily in the form of ammonia, which is highly toxic to the central nervous system[1][2]. The cycle begins in the mitochondrial matrix of hepatocytes with the synthesis of carbamoyl phosphate from ammonia, bicarbonate (CO₂), and two molecules of ATP[1][2][3]. This reaction is catalyzed by carbamoyl phosphate synthetase I (CPS I), a large, multi-domain enzyme that is allosterically activated by N-acetylglutamate[1]. The overall, irreversible reaction is as follows:

2 ATP + HCO₃⁻ + NH₄⁺ → Carbamoyl Phosphate + 2 ADP + Pᵢ

The synthesis of the high-energy compound carbamoyl phosphate is a thermodynamically challenging process that CPS I facilitates by breaking it down into a series of more manageable steps, involving transient intermediates that are channeled through the enzyme's interior[4].

The Three-Step Synthesis of Carbamoyl Phosphate: The Role of this compound

The reaction catalyzed by CPS I is a sequence of three distinct chemical transformations that occur at different active sites within the enzyme[1][4][5]. This compound is the key intermediate formed in the first step.

-

Phosphorylation of Bicarbonate: The first molecule of ATP is utilized to phosphorylate bicarbonate, forming the highly reactive mixed anhydride, This compound , and ADP[1][4][5]. This step activates the otherwise unreactive bicarbonate for subsequent nucleophilic attack.

-

Nucleophilic Attack by Ammonia: The enzyme's small subunit hydrolyzes glutamine (in some organisms) or utilizes free ammonia, which then travels through a molecular tunnel to the site of this compound formation[4]. Ammonia acts as a nucleophile, attacking the carbonyl carbon of this compound. This results in the formation of carbamate (B1207046) and the release of inorganic phosphate[1][4][5].

-

Phosphorylation of Carbamate: The second molecule of ATP is used to phosphorylate the newly formed carbamate, yielding the final product, carbamoyl phosphate, and another molecule of ADP[1][4][5].

This multi-step process, with its channeling of unstable intermediates like ammonia and carbamate, ensures the efficient and controlled synthesis of carbamoyl phosphate.

Quantitative Data

Quantitative analysis of the kinetics and thermodynamics of the individual steps of the CPS I reaction is challenging due to the instability of the intermediates. However, some data for the overall reaction and specific substrates are available.

Kinetic Parameters of Carbamoyl Phosphate Synthetase I

The kinetic properties of CPS I have been studied in various organisms. The following table summarizes available data, though a complete set of parameters for the mammalian enzyme, particularly for the individual reaction steps, is not consistently reported in the literature.

| Substrate | Organism/System | Apparent K_m | V_max | Reference(s) |

| Ammonia (NH₃) | Purified enzyme | ~38 µM | Not specified | [6] |

| Ammonia (NH₃) | Isolated mitochondria | ~13 µM | Not specified | [6] |

| Bicarbonate (HCO₃⁻) | Not specified | Not specified | Not specified | |

| ATP | Not specified | Not specified | Not specified | |